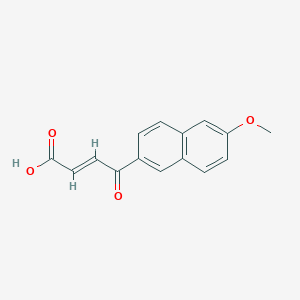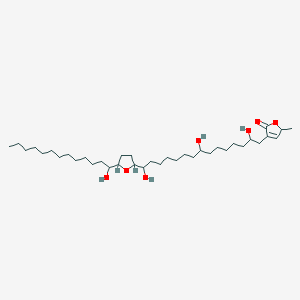
4-(6-Methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-Methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, also known as MENB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the family of chalcones, which are known for their diverse biological activities such as antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.
Wirkmechanismus
The mechanism of action of 4-(6-Methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid is not fully understood; however, studies have suggested that this compound exerts its biological effects through various pathways. This compound has been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. Moreover, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been found to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have reported that this compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. Moreover, this compound has been found to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. Additionally, this compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-(6-Methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid in lab experiments is its diverse biological activities, which make it a potential therapeutic agent for various diseases. Moreover, this compound is relatively easy to synthesize, making it a cost-effective compound for research purposes. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on 4-(6-Methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid. One of the potential areas of research is the development of novel drug formulations of this compound that can improve its bioavailability and efficacy. Moreover, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in other diseases such as diabetes and cardiovascular diseases. Additionally, the use of this compound as a potential chemopreventive agent needs to be explored further.
Synthesemethoden
4-(6-Methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid can be synthesized through various methods, including Claisen-Schmidt condensation, aldol condensation, and Michael addition reaction. The most common method for synthesizing this compound is the Claisen-Schmidt condensation, which involves the reaction between 2-hydroxy-3-methoxybenzaldehyde and 4-methoxyacetophenone in the presence of a base such as potassium hydroxide. The resulting product is then subjected to further reactions to obtain this compound.
Wissenschaftliche Forschungsanwendungen
4-(6-Methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that this compound exhibits potent anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast, lung, colon, and prostate cancer. Moreover, this compound has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
CAS-Nummer |
129119-99-9 |
|---|---|
Molekularformel |
C8H3ClF3NOS |
Molekulargewicht |
256.25 g/mol |
IUPAC-Name |
(E)-4-(6-methoxynaphthalen-2-yl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C15H12O4/c1-19-13-5-4-10-8-12(3-2-11(10)9-13)14(16)6-7-15(17)18/h2-9H,1H3,(H,17,18)/b7-6+ |
InChI-Schlüssel |
DEVFGGMZYONYBJ-VOTSOKGWSA-N |
Isomerische SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(=O)/C=C/C(=O)O |
SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(=O)C=CC(=O)O |
Kanonische SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(=O)C=CC(=O)O |
Synonyme |
4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid MNOB |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B238532.png)


![N-({4-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B238547.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide](/img/structure/B238556.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B238558.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-propionylthiourea](/img/structure/B238559.png)
![3-bromo-4-ethoxy-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238561.png)
